molecular formula C14H11ClO3 B6363757 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1179191-95-7

4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6363757
M. Wt: 262.69 g/mol
InChI Key: RDLNMPPOULPVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% (4-CMB-95) is an organic compound that is widely used in scientific research. It is a substituted phenyl benzoic acid with a chlorine atom at the 5-position of the phenyl ring and a methoxy group at the 2-position of the phenyl ring. 4-CMB-95 has a variety of applications in scientific research, ranging from its use as a reagent in organic synthesis to its use as a biochemical and physiological probe.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(5-Chloro-2-methoxyphenyl)benzoic acid involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-bromobenzoyl chloride in the presence of a base to form the desired product.

Starting Materials
5-chloro-2-methoxybenzoic acid, 4-bromobenzoyl chloride, Base (e.g. triethylamine, pyridine), Solvent (e.g. dichloromethane, chloroform)

Reaction
Step 1: Dissolve 5-chloro-2-methoxybenzoic acid and base in a solvent and cool the solution to 0-5°C., Step 2: Add 4-bromobenzoyl chloride dropwise to the solution while stirring and maintaining the temperature at 0-5°C., Step 3: Allow the reaction mixture to warm to room temperature and stir for several hours., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent., Step 5: Purify the product by recrystallization or chromatography to obtain 4-(5-Chloro-2-methoxyphenyl)benzoic acid.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has a number of scientific research applications. It has been used as a reagent in organic synthesis, as a biochemical and physiological probe, and as a fluorescent probe in cell imaging. In addition, 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has been used to study the structure and function of proteins and enzymes, to study the effects of drugs on biological systems, and to study the effects of environmental toxins on biological systems.

Mechanism Of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% binds to proteins and enzymes, altering their structure and function. In addition, 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% is believed to interfere with the action of drugs and environmental toxins, potentially leading to changes in the biochemical and physiological processes in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% are still being studied. However, it is believed that 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has the potential to alter the biochemical and physiological processes in the body, potentially leading to changes in enzyme activity, protein expression, and gene expression. In addition, 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

Advantages And Limitations For Lab Experiments

The use of 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive reagent, it is easy to synthesize, and it is relatively easy to purify. In addition, 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has a variety of applications in scientific research, making it a versatile reagent. However, 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% also has some limitations. It is not very stable in solution, and it can be toxic if not handled properly.

Future Directions

The potential future directions for research on 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% include the development of new methods of synthesis, the development of new applications for 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95%, the development of new methods of purification, and the study of the biochemical and physiological effects of 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95%. In addition, further research on the mechanism of action of 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% could lead to the development of new drugs and treatments. Finally, research on the stability of 4-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% in solution could lead to new methods of storage and handling.

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-6-11(15)8-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLNMPPOULPVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680729
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-methoxyphenyl)benzoic acid

CAS RN

1179191-95-7
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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